molecular formula C22H17NO4 B2600603 (Z)-2-(furan-2-ylmethylene)-8-(p-tolyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951978-29-3

(Z)-2-(furan-2-ylmethylene)-8-(p-tolyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2600603
CAS RN: 951978-29-3
M. Wt: 359.381
InChI Key: ISHNLCOGEMYNCO-JAIQZWGSSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-8-(p-tolyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C22H17NO4 and its molecular weight is 359.381. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Derivative Synthesis

The conversion of furanone derivatives into oxazinone and pyrimidinone heterocycles has been explored. In this context, compounds similar to (Z)-2-(furan-2-ylmethylene)-8-(p-tolyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have been synthesized and studied. Such transformations are facilitated through thermolysis and base-catalyzed decomposition processes, providing insights into the reactivity and potential applications of these compounds in chemical synthesis (Hashem et al., 2017) (Ramadan et al., 2017).

Polymer Synthesis and Applications

Fully bio-based benzoxazine monomers incorporating furan moieties have been synthesized for use in polymer production. These monomers, including furan derivatives, show potential in the development of polybenzoxazines with enhanced thermal properties and cross-linking densities. This indicates the utility of furan-based compounds in creating advanced materials with desirable physical properties (Wang et al., 2012).

Biological Activity and Pharmaceutical Applications

Compounds structurally related to the query molecule have shown potential in biological applications. For instance, specific derivatives exhibit anti-osteoclastic bone resorption activity and antagonistic activity for the cysLT1 receptor, indicating their potential in therapeutic applications (Tabuchi et al., 2009).

Catalysis and Chemical Reactions

Furan derivatives have been utilized in catalytic processes, demonstrating the potential of such compounds in facilitating chemical reactions. This includes their role in aza-Piancatelli rearrangement and Michael reactions, underscoring the versatility of furan-based compounds in catalytic chemistry (Reddy et al., 2012).

Renewable Energy and Material Science

The use of furan derivatives in the selective production of aromatic chemicals from biomass-derived furans has been investigated. This highlights the role of such compounds in the development of sustainable methods for producing valuable chemicals, contributing to the field of renewable energy and green chemistry (Kasipandi et al., 2020).

properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-8-(4-methylphenyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c1-14-4-6-15(7-5-14)23-12-18-19(26-13-23)9-8-17-21(24)20(27-22(17)18)11-16-3-2-10-25-16/h2-11H,12-13H2,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHNLCOGEMYNCO-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(furan-2-ylmethylene)-8-(p-tolyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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